MI-463

Menin-MLL inhibition Binding affinity Protein-protein interaction

MI-463 is a small-molecule inhibitor of the protein-protein interaction between menin and MLL (Mixed Lineage Leukemia) fusion proteins, a critical dependency in MLL-rearranged leukemias. It exhibits high binding affinity to menin with a Kᴅ of 9.9 nM by isothermal titration calorimetry (ITC) and inhibits the menin-MLL interaction in cell-free assays with an IC₅₀ of 15.3 nM.

Molecular Formula C24H23F3N6S
Molecular Weight 484.5 g/mol
Cat. No. B609025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMI-463
SynonymsMI-463;  MI 463;  MI463.
Molecular FormulaC24H23F3N6S
Molecular Weight484.5 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1C=C(N2)C#N)CN3CCC(CC3)NC4=C5C=C(SC5=NC=N4)CC(F)(F)F
InChIInChI=1S/C24H23F3N6S/c1-14-15(2-3-21-19(14)8-17(11-28)31-21)12-33-6-4-16(5-7-33)32-22-20-9-18(10-24(25,26)27)34-23(20)30-13-29-22/h2-3,8-9,13,16,31H,4-7,10,12H2,1H3,(H,29,30,32)
InChIKeyDZACSLYTXLZAAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





MI-463 for MLL Leukemia Research: Menin-MLL Interaction Inhibitor with Defined Potency and Pharmacokinetics


MI-463 is a small-molecule inhibitor of the protein-protein interaction between menin and MLL (Mixed Lineage Leukemia) fusion proteins, a critical dependency in MLL-rearranged leukemias [1]. It exhibits high binding affinity to menin with a Kᴅ of 9.9 nM by isothermal titration calorimetry (ITC) and inhibits the menin-MLL interaction in cell-free assays with an IC₅₀ of 15.3 nM [1]. MI-463 demonstrates oral bioavailability in preclinical models and exerts on-target antiproliferative effects specifically in MLL-rearranged cell lines while sparing non-rearranged cells .

Why MI-463 Cannot Be Replaced by Other Menin-MLL Inhibitors Without Careful Cross-Validation


Menin-MLL inhibitors exhibit distinct binding kinetics, cellular potencies, and in vivo pharmacokinetic profiles that preclude simple substitution [1]. MI-463's Kᴅ of 9.9 nM differs from its close analog MI-503 (Kᴅ = 9.3 nM) [2], and its oral bioavailability (~45% in mice) contrasts with other clinical-stage menin inhibitors [1]. Moreover, MI-463 demonstrates a specific GI₅₀ of 0.23 µM in MLL-AF9-transformed BMCs with a selectivity window of >20-fold over non-transformed cells , a differential profile that may not be recapitulated by alternative compounds. These quantitative distinctions in binding, cellular activity, and ADME properties necessitate compound-specific validation rather than wholesale class-level substitution.

Quantitative Differentiation of MI-463: Head-to-Head and Cross-Study Comparisons


Binding Affinity to Menin: MI-463 (Kᴅ = 9.9 nM) vs. MI-503 (Kᴅ = 9.3 nM)

MI-463 binds directly to menin with a Kᴅ of 9.9 nM as measured by isothermal titration calorimetry (ITC) [1]. Its close structural analog MI-503 exhibits a slightly higher binding affinity with a Kᴅ of 9.3 nM [2]. Both compounds were characterized in the same primary study, establishing a direct head-to-head comparison [1].

Menin-MLL inhibition Binding affinity Protein-protein interaction

Cellular Growth Inhibition: MI-463 GI₅₀ 0.23 µM in MLL-AF9 BMCs vs. >5 µM in Non-Transformed BMCs

MI-463 demonstrates potent and selective growth inhibition in MLL-rearranged cells. In murine bone marrow cells (BMCs) transformed with the MLL-AF9 oncogene, MI-463 exhibits a GI₅₀ of 0.23 µM as measured by MTT assay after 7 days of treatment [1]. In contrast, the GI₅₀ against non-transformed murine BMCs exceeds 5 µM [1]. This represents a selectivity window of >21.7-fold, confirming on-target specificity.

MLL-rearranged leukemia Cell viability Selectivity

In Vivo Oral Bioavailability: MI-463 (~45%) vs. MI-503 (Not Reported in Same Study)

MI-463 achieves oral bioavailability of approximately 45% in mice following a single oral dose, with high plasma exposure and favorable metabolic stability [1]. While MI-503 is also described as orally bioavailable in the same primary publication [1], quantitative bioavailability data for MI-503 are not explicitly reported in the original study. This makes MI-463 the better-characterized compound for in vivo oral dosing experiments requiring defined pharmacokinetic parameters.

Pharmacokinetics Oral bioavailability In vivo efficacy

Tumor Growth Inhibition in Xenograft Model: MI-463 Efficacy at 35 mg/kg/day i.p.

In a mouse xenograft model using MV4;11 human MLL leukemia cells implanted subcutaneously into BALB/c nude mice, once-daily intraperitoneal (i.p.) administration of MI-463 at 35 mg/kg induces strong inhibition of tumor growth [1]. The study also demonstrates that MI-463 does not impair normal hematopoiesis in vivo at this efficacious dose [1]. MI-503 was also evaluated in the same xenograft model , but direct comparative quantitative tumor growth inhibition data between the two compounds were not reported side-by-side in the primary publication.

Xenograft model Tumor growth inhibition In vivo efficacy

DMSO Solubility: MI-463 (84 mg/mL) vs. MI-503 (Not Directly Comparable Due to Molecular Weight Differences)

MI-463 demonstrates DMSO solubility of 84 mg/mL, which corresponds to approximately 173.36 mM based on its molecular weight of 484.54 g/mol [1]. MI-503 has a higher molecular weight of 564.2 g/mol [2], meaning that equal mass/volume concentrations yield different molar concentrations. This molecular weight difference (~16.4%) must be accounted for when comparing experimental concentrations across studies using these two compounds.

Solubility In vitro assay Formulation

Optimal Use Cases for MI-463 in MLL Leukemia Research and Preclinical Development


Preclinical Efficacy Studies in MLL-Rearranged Leukemia Mouse Models

MI-463's established oral bioavailability (~45%) and demonstrated tumor growth inhibition in MV4;11 xenograft models at 35 mg/kg/day i.p. make it a suitable tool compound for in vivo proof-of-concept studies in MLL-rearranged leukemia [1]. The absence of hematopoietic toxicity at efficacious doses supports its use in survival studies where normal hematopoiesis must be maintained [1].

In Vitro Target Engagement and Selectivity Profiling

With a defined binding affinity (Kᴅ = 9.9 nM) and a >20-fold cellular selectivity window between MLL-AF9-transformed and non-transformed BMCs, MI-463 serves as a well-characterized probe for validating menin-MLL dependency in novel cell lines or patient-derived samples [1]. The quantitative selectivity data provide a benchmark for assessing on-target vs. off-target effects.

Pharmacokinetic-Pharmacodynamic (PK-PD) Relationship Modeling

MI-463's reported oral bioavailability (~45%) and plasma exposure data enable PK-PD modeling to correlate drug exposure with target modulation (e.g., Hoxa9/Meis1 downregulation) [1]. This quantitative PK profile supports dose optimization and scheduling in preclinical combination studies.

Differentiation Induction Assays in MLL Leukemia Cells

MI-463 effectively induces differentiation of MLL-AF9-transformed BMCs and patient-derived AML cells at sub-micromolar concentrations [1]. This property makes MI-463 a valuable tool for studying the epigenetic reprogramming and differentiation mechanisms downstream of menin-MLL inhibition.

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